FXR agonist 4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
FXR agonist 4 is a synthetic compound designed to activate the farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid, cholesterol homeostasis, lipid metabolism, and glucose metabolism . FXR agonists have shown promise in treating various diseases, including non-alcoholic steatohepatitis (NASH), cardiovascular diseases, and certain types of cancer .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of FXR agonist 4 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The process often starts with the preparation of a core structure, followed by functional group modifications to achieve the desired agonistic activity . Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity. This process may include optimization of reaction conditions, purification steps such as crystallization or chromatography, and stringent quality control measures to meet regulatory standards .
化学反应分析
Types of Reactions: FXR agonist 4 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to increase the compound’s polarity and reactivity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to modify the compound’s electronic properties.
Substitution: Replacement of functional groups to enhance the compound’s binding affinity to FXR.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) are commonly used in these reactions. Reaction conditions may include controlled temperatures, inert atmospheres, and specific solvents to achieve optimal results .
Major Products: The major products formed from these reactions are typically derivatives of this compound with enhanced pharmacological properties, such as increased potency or improved bioavailability .
科学研究应用
FXR agonist 4 has a wide range of scientific research applications, including:
作用机制
FXR agonist 4 exerts its effects by binding to the farnesoid X receptor, a nuclear receptor that regulates the expression of genes involved in bile acid, lipid, and glucose metabolism . Upon activation, FXR forms a heterodimer with the retinoid X receptor and binds to specific DNA response elements, modulating the transcription of target genes . This leads to various physiological effects, including reduced bile acid synthesis, decreased lipid levels, and improved glucose homeostasis .
相似化合物的比较
Obeticholic Acid: A well-known FXR agonist used clinically to treat primary biliary cholangitis.
Tropifexor: A synthetic FXR agonist under investigation for its potential in treating NASH.
Cilofexor: Another synthetic FXR agonist being studied for its effects on liver diseases.
Uniqueness of FXR Agonist 4: this compound is unique due to its specific structural modifications that enhance its binding affinity and selectivity for FXR. These modifications result in improved pharmacological properties, such as increased potency and reduced side effects compared to other FXR agonists .
属性
分子式 |
C21H28ClN3O |
---|---|
分子量 |
373.9 g/mol |
IUPAC 名称 |
1-adamantyl-[4-(2-amino-5-chlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H28ClN3O/c22-17-1-2-18(23)19(10-17)24-3-5-25(6-4-24)20(26)21-11-14-7-15(12-21)9-16(8-14)13-21/h1-2,10,14-16H,3-9,11-13,23H2 |
InChI 键 |
SNWNZTLWPJKTEO-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=C(C=CC(=C2)Cl)N)C(=O)C34CC5CC(C3)CC(C5)C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。